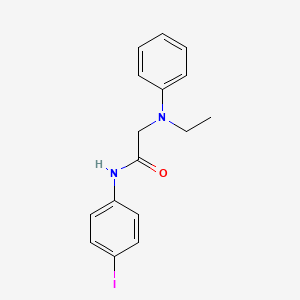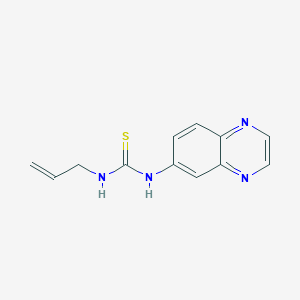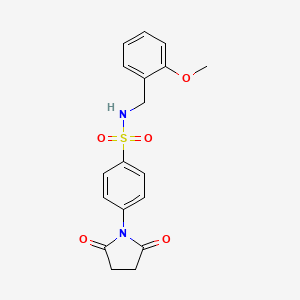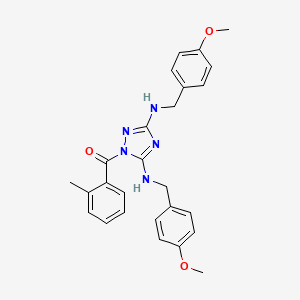![molecular formula C18H22O3 B5209796 1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate for various diseases. EPM is a member of the β-adrenergic receptor agonist family, which is known for its ability to stimulate the β-adrenergic receptors in the body.
Mécanisme D'action
1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene works by binding to the β2-adrenergic receptors in the body, which are located in the lungs, heart, and other organs. When this compound binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscle cells in the airways, resulting in increased air flow. This compound also has a positive inotropic effect on the heart, which can improve cardiac function in patients with heart failure.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. In addition to its bronchodilatory and inotropic effects, this compound can also increase the production of cyclic adenosine monophosphate (cAMP) in cells, which can lead to increased protein synthesis and other cellular processes. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene has several advantages for use in lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene, including its potential use in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of obesity, as it has been shown to increase metabolic rate and decrease appetite. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects and interactions with other drugs.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various diseases. This compound acts as a selective β2-adrenergic receptor agonist, which can stimulate the β2-adrenergic receptors in the body, leading to bronchodilation and increased air flow. This compound has several advantages for use in lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, further research is needed to better understand its potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene involves a series of chemical reactions, starting with the reaction of 3-ethoxyphenol with 3-chloropropylamine to form 3-(3-ethoxyphenoxy)propylamine. This intermediate compound is then reacted with 2-methylbenzyl chloride to produce this compound. The synthesis process of this compound has been optimized to increase its yield and purity, making it a viable drug candidate for further research.
Applications De Recherche Scientifique
1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene has been studied extensively for its potential use in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. This compound acts as a selective β2-adrenergic receptor agonist, which can stimulate the β2-adrenergic receptors in the lungs and bronchial tubes, leading to bronchodilation and increased air flow. This makes this compound a potential treatment option for asthma and COPD patients.
Propriétés
IUPAC Name |
1-ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-16-9-6-10-17(14-16)20-12-7-13-21-18-11-5-4-8-15(18)2/h4-6,8-11,14H,3,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHVLJBVVJRIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzoyl)amino]-N-2-pyridinyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5209719.png)
![1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)

![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)



